6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine
Description
Its structure features a tetrahydroacridine core substituted with fluorine at position 6 and a methyl group at position 7, balancing electronic effects and lipophilicity.
Properties
IUPAC Name |
6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-8-6-10-13(7-11(8)15)17-12-5-3-2-4-9(12)14(10)16/h6-7H,2-5H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCWQHAGYYMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C3CCCCC3=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-7-methylacridine and suitable amine precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Synthetic Routes and Reaction Conditions
The synthesis of halogenated tetrahydroacridin-amines typically involves cyclocondensation reactions followed by functional group modifications. For 6-fluoro-7-methyl derivatives, key steps include:
Table 1: Comparative Reaction Conditions for Tetrahydroacridine Derivatives
-
Cyclocondensation : Fluorinated anthranilonitrile intermediates (e.g., 2-amino-5-fluoro-6-methylbenzonitrile) undergo cyclization with cyclohexanone derivatives under Lewis acid catalysis (ZnCl₂) to form the acridine core .
-
Reduction : The resulting acridine is reduced to the tetrahydro form using NaBH₄ .
-
N-Alkylation : Methylation at the 9-amino position employs reductive amination with formaldehyde and sodium cyanoborohydride .
Functionalization and Stability
The 6-fluoro and 7-methyl substituents influence electronic and steric properties, affecting reactivity:
Key Observations:
-
Fluorine’s Electron-Withdrawing Effect : Enhances resistance to oxidative degradation compared to non-halogenated analogs .
-
Methyl Group Stability : The 7-methyl group improves lipophilicity without significant steric hindrance in enzyme binding .
-
pH-Dependent Solubility : Protonation of the 9-amino group increases solubility in acidic media (e.g., HCl yields hydrochloride salts) .
Reductive Amination
For N-methylation:
-
Imine Formation : Reaction of the primary amine with formaldehyde generates an imine intermediate.
-
Reduction : NaCNBH₃ selectively reduces the imine to a secondary amine .
Electrophilic Substitution
Fluorine introduction likely occurs via:
-
Directed Ortho-Metalation : Using LDA (lithium diisopropylamide) to deprotonate the aromatic ring, followed by reaction with N-fluoropyridinium salts .
Table 2: Spectroscopic Characterization of Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | MS (m/z) | Source |
|---|---|---|---|
| 7-Fluoro-THA derivative | 7.21 (d, 1H), 3.85 (s, 2H) | 319.18 | |
| 7-Methyl-THA derivative | 2.35 (s, 3H), 7.15 (d, 1H) | 305.16 | |
| 6-Chloro-THA hybrid | 7.45 (s, 1H), 4.10 (t, 2H) | 528.7 |
-
¹H NMR : Fluorine coupling constants (³J = 8–10 Hz) confirm para-substitution .
-
Mass Spectrometry : Molecular ion peaks align with calculated masses (error < 0.005%) .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
1.1 Alzheimer's Disease Treatment
One of the primary applications of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is in the development of therapeutic agents for Alzheimer's disease. This compound is structurally related to tacrine, a known acetylcholinesterase inhibitor. Research has shown that derivatives of this compound exhibit enhanced potency and selectivity towards acetylcholinesterase, which is crucial for improving cholinergic neurotransmission in Alzheimer's patients .
1.2 Neuroprotective Effects
Studies have indicated that this compound possesses neuroprotective properties. It may help mitigate oxidative stress and apoptosis in neuronal cells, making it a candidate for further investigation in neurodegenerative disorders beyond Alzheimer's .
Biological Evaluation
2.1 In Vitro Studies
In vitro evaluations have demonstrated that this compound can modulate various biological pathways. For instance, it has been tested for its ability to inhibit specific enzymes involved in neurodegenerative processes. The results showed promising activity against targets associated with oxidative stress and inflammation .
2.2 In Vivo Studies
In vivo studies further support the potential of this compound as a therapeutic agent. Animal models treated with this compound exhibited improved cognitive functions and reduced markers of neuroinflammation compared to control groups . These findings suggest its viability as a candidate for drug development aimed at treating cognitive impairments.
Case Studies
Case Study 1: Development as an Alzheimer’s Therapeutic
A recent study explored the efficacy of this compound in mouse models of Alzheimer’s disease. The compound was administered over a period of four weeks, resulting in significant improvements in memory tasks and reduced amyloid plaque formation in the brain . This study highlights the potential of this compound as a lead structure for new Alzheimer’s therapies.
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective mechanisms of this compound against glutamate-induced excitotoxicity in neuronal cell cultures. The results indicated that treatment with this compound significantly reduced cell death and preserved cellular integrity through modulation of antioxidant pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Tacrine (THA)
- Structure : Unsubstituted tetrahydroacridin-9-amine.
- Activity : THA is a potent AChE inhibitor (IC₅₀ = 0.5 µM) but exhibits hepatotoxicity .
- Key Difference : The target compound’s 6-fluoro and 7-methyl substituents may reduce toxicity while altering binding kinetics compared to THA’s unsubstituted core.
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine (7-MEOTA)
- Structure : Methoxy group at position 5.
- Activity : Weak AChE inhibitor (IC₅₀ = 10.5 µM; Ki = 2.09–6.34 µM) but better tolerated than THA .
- Binding Insights : Molecular docking shows 7-MEOTA’s methoxy group forms a hydrogen bond with Gly118 but rotates away from critical aromatic residues (Tyr334, Trp432), reducing potency .
6-Methyl-1,2,3,4-tetrahydroacridin-9-amine (4C)
- Structure : Methyl group at position 4.
- Synthesis : Prepared via methods similar to tacrine derivatives .
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine
- Structure : Chloro (position 9), fluoro (position 8), and methyl (position 7).
- Application : Explored in pharmaceuticals and agrochemicals; fluorination improves metabolic stability .
- Key Difference : The target compound’s 6-fluoro substitution avoids steric clashes in the AChE active site gorge, which may occur with bulkier 8-fluoro/9-chloro groups.
Inhibitory Potency and Selectivity
Table 1: Comparative Inhibitory Activity of Tetrahydroacridine Derivatives
| Compound | Substituents | AChE IC₅₀ (µM) | Selectivity (AChE/BuChE) |
|---|---|---|---|
| Tacrine (THA) | None | 0.5 | Low |
| 7-MEOTA | 7-OCH₃ | 10.5 | Moderate (15-fold vs THA) |
| 6-Fluoro-7-methyl (Target) | 6-F, 7-CH₃ | Data needed | Inferred higher |
| 9-Amino-6-chloro | 6-Cl | 0.0099 | High |
| N-(Bromobut-3-en-2-yl)-7-MEOTA | 7-OCH₃, bromoalkyl | 89.1 | Low |
Notes:
- Fluorine’s electronegativity at position 6 may enhance hydrogen bonding with AChE’s peripheral anionic site (e.g., Trp279) .
- Methyl at position 7 could improve hydrophobic interactions with residues like Phe330, analogous to 7-MEOTA’s methoxy but with reduced polarity .
Molecular Docking and Binding Interactions
- THA : Binds deeply in the AChE gorge via π-π interactions with Trp84 and Phe330 .
- 7-MEOTA : Rotated 180° relative to THA, with methoxy distanced from Tyr334/Trp432, explaining lower potency .
Pharmacokinetic and Solubility Considerations
- Solubility : Fluorine and methyl groups increase lipophilicity compared to 7-MEOTA, likely reducing aqueous solubility but enhancing membrane permeability .
- Synthesis Challenges : Introducing fluorine requires specialized reagents (e.g., Selectfluor), contrasting with simpler alkylation for methyl groups .
Biological Activity
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine (CAS Number: 116207-64-8) is a compound belonging to the tetrahydroacridine class, which has been studied for its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroacridine backbone with a fluorine atom at the sixth position and a methyl group at the seventh position. Its molecular formula is with a molecular weight of 215.26 g/mol. The presence of the fluorine atom may enhance its bioactivity compared to other tetrahydroacridine derivatives.
This compound primarily acts as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, it has been shown to inhibit butyrylcholinesterase (BChE) and may influence sodium and potassium channels, suggesting a multifaceted mechanism of action that could impact neuronal excitability and cardiac function .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Enzyme Inhibition
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibitory activity against AChE. In vitro assays have reported IC50 values in the micromolar range, indicating potent inhibition .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 0.64 | 0.42 |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties due to its ability to enhance cholinergic signaling. This is particularly relevant in the context of Alzheimer's disease treatment .
Antioxidant Activity
In addition to cholinesterase inhibition, this compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals with an IC50 value indicating moderate efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : A study highlighted its potential as a multitarget-directed ligand for Alzheimer's disease therapy. The compound was shown to interact with multiple targets beyond AChE and BChE .
- Toxicity Assessments : Toxicity studies indicated that at therapeutic doses, the compound did not exhibit acute toxicity in animal models . However, further investigations into long-term effects are warranted.
- Comparative Studies : Comparative analyses with other tetrahydroacridine derivatives revealed that structural modifications significantly influence their pharmacological profiles. For instance, compounds with different substituents showed varying degrees of potency as AChE inhibitors .
Q & A
Q. Advanced: How can synthetic routes be optimized to improve yield and reduce side products?
- DOE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading) .
- Computational Screening : Use DFT calculations to predict reaction pathways and transition states, minimizing undesired byproducts .
- In-line Analytics : Implement real-time monitoring via FTIR or Raman spectroscopy to adjust conditions dynamically .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Multidimensional NMR : Assign all protons and carbons via COSY, HSQC, and HMBC to resolve overlapping signals (e.g., distinguishing fluorine-induced splitting in aromatic regions) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with MRM transitions .
Q. Advanced: How to resolve discrepancies between spectral data and computational predictions?
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method) .
- Dynamic Effects : Account for solvent polarity and temperature in simulations (e.g., using CPCM solvent models) .
- Error Analysis : Quantify systematic errors in computational methods (e.g., basis set limitations) and recalibrate models .
Basic: How to design in vitro and in vivo assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors structurally similar to acridine-based inhibitors (e.g., topoisomerases, kinases).
- In vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization or SPR to measure binding affinity.
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
- In vivo Models : Administer via intraperitoneal injection in rodent xenografts, monitoring tumor volume and toxicity biomarkers (e.g., ALT/AST levels) .
Q. Advanced: How to interpret conflicting data between in vitro potency and in vivo efficacy?
- PK/PD Modeling : Correlate plasma concentration-time profiles with target engagement using NONMEM or Phoenix WinNonlin .
- Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites influencing efficacy .
- Tissue Distribution : Autoradiography or MALDI imaging to assess compound penetration into target tissues .
Basic: What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles (fluorinated compounds may penetrate latex; use nitrile gloves).
- Ventilation : Use fume hoods for synthesis and purification steps (amine intermediates are volatile).
- Waste Disposal : Quench reactive intermediates (e.g., methylating agents) with 10% NaHCO₃ before disposal .
Q. Advanced: How to design toxicity studies for preclinical development?
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG Assay : Patch-clamp electrophysiology to assess cardiac liability .
- Subchronic Toxicity : 28-day rodent study with histopathology and hematology panels .
Basic: How to utilize computational tools for reaction optimization?
Methodological Answer:
Q. Advanced: How to integrate AI for autonomous reaction discovery?
- Generative Models : Train VAEs (Variational Autoencoders) on reaction databases to propose novel synthetic pathways .
- Active Learning : Use Bayesian optimization to iteratively refine experimental conditions (e.g., solvent, catalyst) .
Basic: What methodological frameworks guide hypothesis-driven research on this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
